

# Glesatinib vs. Cabozantinib: A Comparative Guide to Overcoming TKI Resistance

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of tyrosine kinase inhibitor (TKI) resistance is a significant challenge in cancer therapy. Two multi-targeted TKIs, **glesatinib** and cabozantinib, have shown promise in overcoming this resistance, primarily by inhibiting key signaling pathways such as MET and AXL. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development efforts.

# **Mechanism of Action and Target Profile**

Both **glesatinib** and cabozantinib are potent inhibitors of the MET and AXL receptor tyrosine kinases, which are frequently implicated in tumor progression and the development of resistance to other TKIs.[1][2][3] However, their target profiles and binding mechanisms exhibit key differences that influence their efficacy in overcoming specific resistance mutations.

Glesatinib is a spectrum-selective MET inhibitor that also targets AXL, MERTK, and the PDGFR family.[4] It is classified as a Type II MET inhibitor, meaning it binds to the inactive (DFG-out) conformation of the kinase. This binding mode allows glesatinib to overcome resistance mediated by certain mutations in the MET activation loop (e.g., Y1230H) that confer resistance to Type I MET inhibitors like crizotinib.[4][5] Preclinical studies have demonstrated that glesatinib can effectively inhibit MET signaling and induce tumor regression in models with MET exon 14 skipping mutations, a common oncogenic driver.[4][5]



Cabozantinib is a multi-kinase inhibitor with a broader target profile that includes MET, AXL, VEGFRs (1, 2, and 3), RET, ROS1, KIT, and FLT3.[1][6][7] As a Type II inhibitor, it also binds to the inactive conformation of its target kinases.[8] This multi-targeted approach allows cabozantinib to not only directly inhibit oncogenic signaling but also to modulate the tumor microenvironment by inhibiting angiogenesis (via VEGFR) and overcoming resistance pathways.[1][9] Clinical and preclinical data have shown its activity in various cancers, including those with MET exon 14 skipping mutations and in settings of resistance to other TKIs.[10][11][12]

# **Comparative Performance Data**

The following tables summarize key quantitative data from preclinical and clinical studies, providing a direct comparison of the efficacy of **glesatinib** and cabozantinib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Target Kinase | Glesatinib IC50 (nmol/L) | Cabozantinib IC50 (nmol/L) |
|---------------|--------------------------|----------------------------|
| MET           | 19[4]                    | 1.3[9][13]                 |
| AXL           | <75[4]                   | 7[13]                      |
| VEGFR2        | -                        | 0.035[9][13]               |

Table 2: Clinical Efficacy in MET-Altered Non-Small Cell Lung Cancer (NSCLC)



| Drug                                            | Patient<br>Population                               | Objective<br>Response<br>Rate (ORR)         | Median<br>Progression-<br>Free Survival<br>(PFS) | Median Overall<br>Survival (OS) |
|-------------------------------------------------|-----------------------------------------------------|---------------------------------------------|--------------------------------------------------|---------------------------------|
| Glesatinib                                      | MET-activating<br>mutations<br>(Phase I)            | 30.0%[2][3]                                 | -                                                | -                               |
| MET exon 14 skipping mutations (ctDNA, Phase    | 25.0%[14]                                           | 4.0 months[14]                              | 7.0 months[14]                                   |                                 |
| MET<br>amplification<br>(tumor, Phase II)       | 15.0%[14]                                           | 4.0 months[14]                              | 7.0 months[14]                                   | _                               |
| Cabozantinib                                    | MET exon 14 skipping mutations (previously treated) | 75% (3 of 4 patients with partial response) | -                                                | -                               |
| MET-altered<br>(86% prior MET<br>TKI, Phase II) | 20%[12]                                             | 4.5 months[12]                              | 7.2 months[12]                                   |                                 |

# **Signaling Pathways and Resistance Mechanisms**

The signaling pathways targeted by **glesatinib** and cabozantinib are crucial for cell growth, survival, and metastasis. Aberrant activation of the MET and AXL pathways is a known mechanism of resistance to EGFR TKIs and other targeted therapies.





MET and AXL Signaling Pathways in TKI Resistance

#### Click to download full resolution via product page

Caption: MET and AXL signaling pathways and points of inhibition.

Acquired resistance to Type I MET TKIs often involves mutations in the MET kinase domain. **Glesatinib** and cabozantinib, as Type II inhibitors, can effectively overcome some of these mutations.



#### TKI Binding Modes Type I Inhibitor Type II Inhibitor (e.g., Crizotinib) (Glesatinib, Cabozantinib) Overcomes Resistance MET Activation Loop Wild-Type MET Binds to Binds to Mutation (e.g., Y1230H) Stabilizes Overcomes Resistance MET Kipase Conformation Resistance Outcome Inactive (DFG-out) Active (DFG-in) Resistant

## Overcoming MET Kinase Domain Resistance Mutations

Click to download full resolution via product page

**Caption:** Mechanism of overcoming resistance by Type II inhibitors.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of **glesatinib** and cabozantinib.

## In Vitro Cell Viability and Kinase Inhibition Assays

Objective: To determine the potency of **glesatinib** and cabozantinib in inhibiting cell growth and target kinase activity.

Protocol Summary:



- Cell Culture: Cancer cell lines with known MET or AXL alterations (e.g., MET exon 14 skipping, MET amplification) are cultured under standard conditions.[4]
- Drug Treatment: Cells are treated with a range of concentrations of the TKI (glesatinib or cabozantinib) for a specified period (e.g., 72 hours).[4]
- Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[4]
- IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
- Kinase Inhibition Assay: The ability of the drug to inhibit the phosphorylation of target kinases (e.g., MET, AXL) and downstream signaling proteins is assessed by Western blotting or ELISA using phospho-specific antibodies.[4][7]

## In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of **glesatinib** and cabozantinib in a living organism.

#### **Protocol Summary:**

- Cell Implantation: Human cancer cells with specific genetic alterations are implanted subcutaneously into immunocompromised mice (e.g., SCID mice).[4]
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Drug Administration: Mice are randomized into treatment and control groups. The TKI is administered orally at a specified dose and schedule (e.g., once daily).[4]
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints
  may include tumor regression and survival.



• Pharmacodynamic Analysis: Tumor and plasma samples may be collected to assess target engagement and downstream signaling inhibition.[4]





Click to download full resolution via product page

**Caption:** General workflow for in vivo xenograft studies.

## Conclusion

Both **glesatinib** and cabozantinib demonstrate significant potential in overcoming TKI resistance, particularly in cancers driven by MET and AXL alterations. **Glesatinib**'s selectivity may offer a more focused therapeutic approach with a potentially different safety profile, while cabozantinib's broad-spectrum inhibition provides a multi-pronged attack against tumor growth, angiogenesis, and resistance pathways. The choice between these agents in a research or clinical setting will depend on the specific genetic context of the tumor, prior therapies, and the desired therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and optimal positioning in the treatment of TKI-resistant cancers.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cabometyxhcp.com [cabometyxhcp.com]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase II Study of Cabozantinib in Patients With MET-Altered Lung Cancers PMC [pmc.ncbi.nlm.nih.gov]



- 9. tandfonline.com [tandfonline.com]
- 10. Response to crizotinib and cabozantinib in stage IV lung adenocarcinoma patients with mutations that cause <i>MET </i>exon 14 skipping. ASCO [asco.org]
- 11. Case series of MET exon 14 skipping mutation-positive non-small-cell lung cancers with response to crizotinib and cabozantinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glesatinib vs. Cabozantinib: A Comparative Guide to Overcoming TKI Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671580#glesatinib-vs-cabozantinib-for-overcoming-tki-resistance]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com